(2S)-2-(tert-butoxy)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid typically involves the introduction of the tert-butoxy group into a suitable precursor. One common method is the esterification of a propanoic acid derivative with tert-butyl alcohol under acidic conditions. This can be achieved using a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using flow microreactors. These systems allow for continuous production, improved reaction control, and reduced waste, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structural features make it a useful probe in studying biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-butoxy)-3-phenylpropanoic acid: Unique due to the presence of both tert-butoxy and phenyl groups.
(2S)-2-(tert-butoxy)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.
(2S)-2-(tert-butoxy)-3-ethylpropanoic acid: Contains an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
DSRAXLWJLVSPSD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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